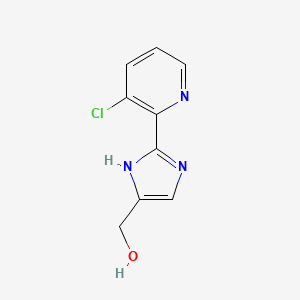![molecular formula C24H26Br2N4O2 B13688247 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole compound with 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole is a unique chemical compound that has garnered interest in various scientific fields. This compound is characterized by the presence of bromine atoms and tetrahydro-2H-pyran-2-yl groups attached to the benzimidazole core. The structural features of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole typically involves the bromination of the corresponding benzimidazole derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is usually maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
Industrial production of these compounds may involve large-scale bromination processes using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: These compounds can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions yield substituted benzimidazole derivatives, while coupling reactions produce biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole have diverse applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis, enabling the construction of complex molecular architectures.
Biology: They serve as probes for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into these compounds has shown potential for developing new therapeutic agents, particularly in the areas of anticancer and antimicrobial drug discovery.
Industry: These compounds are used in the development of advanced materials, such as polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, these compounds may inhibit key enzymes involved in disease progression, while in biological research, they may act as ligands for specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- 5-Bromo-1,3-dimethyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole exhibit unique structural features that enhance their reactivity and versatility in various applications. The presence of the tetrahydro-2H-pyran-2-yl group provides additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C24H26Br2N4O2 |
|---|---|
Peso molecular |
562.3 g/mol |
Nombre IUPAC |
5-bromo-1-(oxan-2-yl)benzimidazole;6-bromo-1-(oxan-2-yl)benzimidazole |
InChI |
InChI=1S/2C12H13BrN2O/c13-9-4-5-11-10(7-9)14-8-15(11)12-3-1-2-6-16-12;13-9-4-5-10-11(7-9)15(8-14-10)12-3-1-2-6-16-12/h2*4-5,7-8,12H,1-3,6H2 |
Clave InChI |
DHGUMXNEGAMQCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=NC3=C2C=CC(=C3)Br.C1CCOC(C1)N2C=NC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
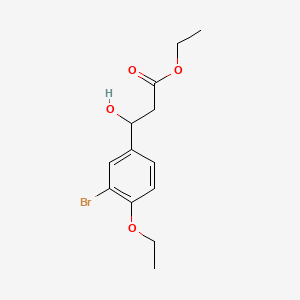
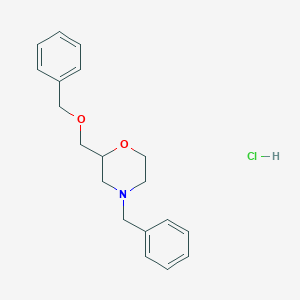
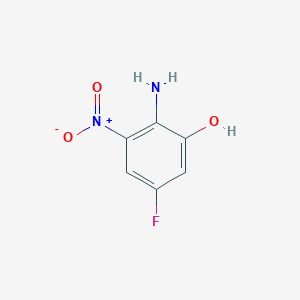


![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
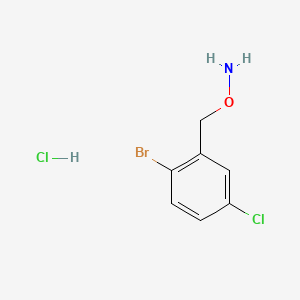

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
